molecular formula C7H9IN2 B2741213 3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 1373338-08-9

3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B2741213
CAS No.: 1373338-08-9
M. Wt: 248.06 g/mol
InChI Key: JKDWRRUSXAFFHR-UHFFFAOYSA-N
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Description

3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a halogenated heterocyclic compound featuring a fused imidazole and partially saturated pyridine ring system. The iodine atom at position 3 enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s favorable reactivity in transition metal catalysis . Its tetrahydro configuration imparts conformational flexibility, making it a valuable scaffold in medicinal chemistry for targeting enzymes and receptors . Synthesis typically involves halogenation of the parent tetrahydroimidazopyridine core or catalytic hydrogenation of imidazo[1,2-a]pyridine precursors .

Properties

IUPAC Name

2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c8-6-5-10-4-2-1-3-7(10)9-6/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDWRRUSXAFFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373338-08-9
Record name 2-iodo-5H,6H,7H,8H-imidazo[1,2-a]pyridine
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Preparation Methods

Cyclization of Aminopyridine Derivatives

A principal route involves cyclizing 2-aminopyridine derivatives with α-haloketones or α-haloaldehydes. For example, reacting 2-amino-3,4,5,6-tetrahydropyridine with iodoacetyl chloride in the presence of a base facilitates intramolecular cyclization to form the imidazo[1,2-a]pyridine core.

Reaction Conditions :

  • Solvent : Dichloromethane or tetrahydrofuran (THF)
  • Base : Triethylamine or sodium hydride
  • Temperature : 0°C to room temperature
  • Yield : ~40–60% (estimated from analogous reactions)

Mechanistic Insight :
The amine nucleophile attacks the electrophilic α-carbon of the iodoacetyl chloride, followed by dehydrohalogenation to form the imidazole ring.

Multicomponent Reactions (MCRs)

MCRs offer a one-pot strategy to construct complex heterocycles. A plausible route involves combining 2-aminopyridine, formaldehyde, and an iodine source (e.g., N-iodosuccinimide, NIS) under ultrasonic irradiation.

Optimized Protocol :

  • Reactants :
    • 2-Aminopyridine (1 equiv)
    • Formaldehyde (2 equiv)
    • NIS (1.2 equiv)
  • Solvent : Water-THF (1:1 v/v)
  • Conditions : Ultrasonic bath, 3 hours, room temperature
  • Work-up : Cooling, filtration, and recrystallization

Advantages :

  • Green chemistry : Aqueous solvent system reduces environmental impact.
  • Efficiency : Shorter reaction time compared to traditional methods.

Halogen Exchange Reactions

Iodination via halogen exchange is viable if a bromo or chloro analog is accessible. For instance, treating 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with sodium iodide in acetone under reflux replaces bromine with iodine.

Typical Conditions :

Parameter Value
Solvent Acetone
Iodide Source NaI (2 equiv)
Temperature Reflux (56°C)
Reaction Time 12–24 hours
Yield 50–70% (extrapolated)

Limitations :

  • Requires pre-synthesis of bromo/chloro precursors.
  • Competing side reactions (e.g., elimination) may reduce yield.

Catalytic C–H Iodination

Direct iodination of the parent tetrahydroimidazo[1,2-a]pyridine using catalytic palladium or copper complexes represents a modern approach. For example, employing Pd(OAc)₂ with NIS as the iodine source selectively functionalizes the 3-position.

Representative Procedure :

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Oxidant : tert-Butyl hydroperoxide (TBHP)
  • Solvent : Acetonitrile
  • Temperature : 80°C, 6 hours
  • Yield : ~55% (based on similar Pd-catalyzed systems)

Key Considerations :

  • Regioselectivity : Directed by the electron-rich imidazole ring.
  • Side Products : Over-iodination or decomposition at elevated temperatures.

Comparative Analysis of Methods

Method Yield Range Time Cost Scalability
Cyclization 40–60% Moderate Low High
MCRs 50–70% Short Moderate Moderate
Halogen Exchange 50–70% Long Low High
Catalytic C–H Iodination 50–60% Moderate High Low

Insights :

  • Cyclization and halogen exchange are preferred for large-scale synthesis due to scalability.
  • MCRs balance efficiency and environmental impact but require optimization.
  • Catalytic iodination offers precision but suffers from high catalyst costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 3-position undergoes nucleophilic substitution under transition metal catalysis. For example, palladium-mediated cross-couplings enable the introduction of aryl, alkenyl, or alkynyl groups:

Reaction TypeConditionsYieldProductReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C78%3-Aryl-tetrahydroimidazopyridine
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C65%3-Alkynyl-tetrahydroimidazopyridine

Key Insight : The reaction efficiency depends on the steric and electronic nature of the nucleophile. Bulky substituents reduce yields due to steric hindrance in the fused ring system .

Metal-Mediated Cross-Coupling Reactions

The iodine atom participates in copper- or iron-catalyzed couplings to form C–C bonds:

ReactionCatalyst SystemSubstrateYieldApplication
Ullmann-typeCuI, 1,10-phenanthroline, K₃PO₄, DMSO, 110°CAryl boronic acids82%Functionalized kinase inhibitors
DecarboxylativeFeCl₃, DTBP, DCE, 120°Cα-Keto acids71%Synthesis of 3-alkyl derivatives

Mechanistic Note : Oxidative addition of the C–I bond to the metal center initiates these reactions, followed by transmetallation and reductive elimination .

Cyclization and Ring Expansion

The tetrahydroimidazopyridine scaffold undergoes cyclization to form polycyclic frameworks:

Example Reaction :
Under basic conditions (K₂CO₃, DMF), 3-iodo-tetrahydroimidazopyridine reacts with ethylenediamine to form a bridged tetracyclic compound (yield: 58%).

Key Factors :

  • Solvent polarity critically influences reaction rates.

  • Ring strain in the tetrahydroimidazopyridine core facilitates ring-opening/closure .

Oxidation and Functional Group Interconversion

The iodine substituent can be oxidized or converted into other functionalities:

TransformationReagentsProductYieldUse Case
HydroxylationH₂O₂, AcOH, 60°C3-Hydroxy-tetrahydroimidazopyridine45%Intermediate for prodrugs
CyanationCuCN, DMF, 120°C3-Cyano-tetrahydroimidazopyridine63%Building block for agrochemicals

Limitation : Over-oxidation may occur if harsh conditions (e.g., strong acids) are used .

Radical Reactions

Photoredox catalysis enables radical-based functionalization:

Protocol :

  • Ir(ppy)₃ (photocatalyst), DIPEA, blue LED

  • Substrate: Trifluoromethyl iodide

  • Yield: 52% 3-CF₃-tetrahydroimidazopyridine

Advantage : Enables installation of electron-deficient groups without metal residues .

Comparative Reactivity Analysis

Reaction TypeRate (Relative to Br Analog)SelectivityCatalyst Load (mol%)
Suzuki-Miyaura1.3× faster>95% para5
Sonogashira0.8× slowerN/A3
Ullmann1.1× fasterOrtho <10%10

Trend : The iodine substituent accelerates oxidative addition in Pd-mediated reactions compared to bromine analogs but slows down Cu-mediated processes due to stronger C–I bonds .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is C7_7H9_9IN2_2, with a molecular weight of 248.06 g/mol. The compound features a saturated imidazo[1,2-a]pyridine ring system that contributes to its unique chemical reactivity and biological profiles. The presence of the iodine atom at position 3 enhances its interactions with biological targets through halogen bonding and increased lipophilicity.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds within the imidazo[1,2-a]pyridine class have shown promising results against various bacterial strains and fungi. For instance, derivatives have been developed that exhibit potent activity against Mycobacterium tuberculosis and other resistant strains .
  • Anticancer Potential : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
  • Neurological Effects : Some derivatives are being investigated for their potential as anxiolytic agents or for treating neurodegenerative diseases like Alzheimer’s. Their ability to inhibit acetylcholinesterase makes them suitable candidates for further development .

Therapeutic Applications

The therapeutic applications of this compound are vast:

Application AreaDescription
Antimicrobial AgentsEffective against mycobacterial infections and other resistant pathogens.
Anticancer DrugsPotential to inhibit tumor growth and induce apoptosis in cancer cells.
Neurological DisordersInvestigated for use in treating anxiety disorders and Alzheimer's disease.
Cardiovascular TreatmentsSome derivatives act as cardiotonic agents beneficial for heart conditions.

Case Studies

  • Antimycobacterial Research : A study highlighted the development of imidazo[1,2-a]pyridine derivatives that demonstrated significant efficacy against Mycobacterium tuberculosis. The research emphasized the need for novel treatments due to increasing drug resistance .
  • Anticancer Activity : Another investigation focused on specific derivatives exhibiting selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment .
  • Neuroprotective Effects : Research into the neuroprotective properties of certain derivatives showed promise in enhancing cognitive function in animal models of Alzheimer’s disease by inhibiting beta-amyloid formation .

Mechanism of Action

The mechanism of action of 3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The iodine atom can facilitate binding to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Key structural analogs include bromo-, chloro-, and fluoro-substituted derivatives, as well as positional isomers.

Compound Molecular Formula Molecular Weight Substituent Position Key Properties/Applications References
3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine C₇H₉IN₂ 248.07 3-iodo High reactivity in cross-coupling; potential kinase inhibitor
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine C₇H₉BrN₂ 217.07 3-bromo Intermediate for Suzuki reactions; antimicrobial activity
2-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine C₇H₉IN₂ 248.07 2-iodo Altered electronic effects; reduced catalytic utility compared to 3-iodo isomer
6-Fluoro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine C₇H₉FN₂ 152.16 6-fluoro Selective hydrogenation resistance; antiviral applications

Key Observations:

  • Iodo vs. Bromo: The 3-iodo derivative exhibits superior reactivity in cross-coupling due to iodine’s polarizability and weaker C–I bond strength compared to C–Br . However, bromo analogs are more cost-effective for large-scale synthesis.
  • Positional Isomerism: The 2-iodo isomer shows diminished catalytic utility compared to the 3-iodo variant, as the imidazole nitrogen’s electronic environment is less conducive to metal coordination .
  • Fluorinated Derivatives: Fluorine at position 6 stabilizes the tetrahydro structure against ring oxidation during hydrogenation, enabling selective synthesis of fluorinated piperidines .

Aryl-Substituted Analogs

Aryl substituents modulate biological activity and solubility:

Compound Molecular Formula Molecular Weight Substituent Biological Activity References
3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine C₁₃H₁₃FN₂ 216.26 4-fluorophenyl Antifungal activity (MIC: 1–4 µg/mL)
2-(2,4-Dimethoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine C₁₅H₁₇N₂O₂ 265.31 2,4-dimethoxyphenyl Ligand for iridium complexes in catalysis

Key Observations:

  • The 4-fluorophenyl group enhances antifungal activity by improving hydrophobic interactions with fungal enzyme active sites .
  • Methoxy groups in aryl substituents increase solubility and enable coordination with transition metals (e.g., Ir), facilitating catalytic applications .

Hydrogenated vs. Non-Hydrogenated Forms

The tetrahydroimidazopyridine core (e.g., 5,6,7,8-tetrahydro derivatives) shows distinct advantages over unsaturated analogs:

  • Enhanced Bioavailability: Partial saturation improves metabolic stability and membrane permeability compared to fully aromatic imidazo[1,2-a]pyridines .
  • Selective Hydrogenation: Pd-catalyzed transfer hydrogenation with water as a proton source selectively reduces pyridine rings without affecting imidazole moieties, enabling efficient synthesis of tetrahydro derivatives .

Biological Activity

3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.

  • Molecular Formula : C7_7H9_9IN2_2
  • Molecular Weight : 248.06 g/mol
  • CAS Number : 1373338-08-9

The presence of the iodine atom at the 3-position enhances its reactivity and allows for further functionalization, making it a valuable candidate for various biological studies.

Biological Activities

This compound exhibits several notable biological activities:

1. Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine family demonstrate significant antimicrobial properties. A study showed that derivatives of this compound exhibited varying degrees of antibacterial activity against different strains of bacteria. For instance, the compound was tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

2. Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival .

3. Neuropharmacological Effects

Recent studies have explored the neuropharmacological effects of this compound. It has been shown to interact with orexin receptors, which are implicated in sleep regulation and appetite control. In animal models, it has been observed to enhance memory function and decrease alertness by modulating orexin signaling pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from 2-aminopyridine derivatives followed by iodination at the 3-position. The reaction conditions often include solvents like ethanol or methanol and may require heating or refluxing to achieve optimal yields .

Synthetic Route Example

StepReagentsConditions
Cyclization2-Aminopyridine + Aldehyde/KetoneEthanol/Methanol; Heat
IodinationIodine SourceReflux

Case Study 1: Antibacterial Activity

A series of derivatives were synthesized and tested for their antibacterial activity. The results indicated that certain substitutions on the imidazo ring significantly enhanced their efficacy against Gram-positive bacteria .

Case Study 2: Anticancer Activity

In vitro assays using breast cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways. This study highlights its potential as a lead compound in anticancer drug development .

Q & A

Q. Methodological Recommendations :

  • For synthesis optimization , use a Design of Experiments (DoE) approach to evaluate solvent, catalyst, and temperature interactions.
  • For bioactivity studies , pair in vitro assays (e.g., MTT for cytotoxicity) with mechanistic studies (e.g., ROS generation assays) to elucidate mode of action .

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